2-(4-ethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
The compound 2-(4-ethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide belongs to the benzothiadiazine dioxide class, characterized by a fused bicyclic core with a sulfonamide group and a 1,2,4-thiadiazine ring. This structure is modified with a 4-ethylphenyl substituent at position 2 and a 2-methylpiperidin-1-yl-2-oxoethyl group at position 4.
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-3-18-11-13-19(14-12-18)26-23(28)25(16-22(27)24-15-7-6-8-17(24)2)20-9-4-5-10-21(20)31(26,29)30/h4-5,9-14,17H,3,6-8,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSINISPEJCBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N4CCCCC4C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[e][1,2,4]thiadiazine Core: This step involves the cyclization of appropriate precursors containing sulfur and nitrogen functionalities under controlled conditions.
Introduction of the 4-ethylphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Piperidine Derivative: The piperidine moiety is introduced via nucleophilic substitution or addition reactions, often using piperidine derivatives as nucleophiles.
Final Oxidation Step: The final step involves the oxidation of the intermediate to form the 1,1-dioxide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring and piperidine moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzo[e][1,2,4]thiadiazine core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogues from the benzothiadiazinone dioxide family, focusing on structural variations and inferred physicochemical or biological properties.
Table 1: Structural Comparison of Key Analogues
<sup>*</sup>LogP values estimated via fragment-based methods (e.g., Crippen’s method).
Key Observations
Core Heterocycle Modifications: The target compound and share the benzo[e][1,2,4]thiadiazine core, which provides a planar aromatic system conducive to π-π stacking interactions. In contrast, features a pyrido[2,3-e][1,2,4]thiadiazine core, introducing a nitrogen atom that may enhance polarity and hydrogen-bonding capacity .
Position 4: The 2-methylpiperidin-1-yl-2-oxoethyl group in the target compound adds a basic nitrogen and ketone moiety, which may enhance solubility and target affinity. In contrast, ’s 4-nitrobenzyl group introduces strong electron-withdrawing effects, possibly stabilizing the molecule but reducing metabolic stability .
Pharmacokinetic Implications :
- The target compound’s piperidinyl ketone substituent likely improves water solubility compared to ’s nitrobenzyl group. However, ’s 4-methoxyphenylpiperazine moiety may further enhance solubility due to its ionizable amine and polar methoxy group .
- The pyrido core in could confer higher metabolic resistance compared to the benzo core in the target compound .
Biological Activity
The compound 2-(4-ethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzo-thiadiazine family and has garnered attention for its potential biological activities, particularly in neuroprotection and anticancer applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C19H24N2O3S
- Molecular Weight : 360.47 g/mol
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties . In a study involving a model of focal ischemia induced by middle cerebral artery occlusion in mice, the compound demonstrated the ability to reduce cerebral infarction size. The mechanism appears to involve modulation of neuroinflammatory pathways and protection against oxidative stress .
Table 1: Neuroprotective Activity Assessment
| Study Reference | Model Used | Outcome |
|---|---|---|
| Focal Ischemia in Mice | Reduced infarct size; neuroprotection observed | |
| Multicellular Spheroids | Induced apoptosis in cancer cells |
Anticancer Properties
In addition to its neuroprotective effects, this compound has shown potential as an anticancer agent . In vitro studies using multicellular spheroid models indicated that it could induce apoptosis in various cancer cell lines. The compound's efficacy was compared against established chemotherapeutics, revealing promising results .
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Inhibition of Apoptosis Regulators : The compound modulates key apoptotic pathways, leading to increased cell death in cancer cells.
- Antioxidant Activity : It exhibits significant antioxidant properties, which contribute to its neuroprotective effects by reducing oxidative stress in neuronal tissues .
Pharmacological Studies
Pharmacological assessments have highlighted the compound's potential for therapeutic applications:
- Neuroprotection : Demonstrated efficacy in animal models of stroke and neurodegenerative diseases.
- Cancer Therapy : Potential use as an adjunct treatment in combination with existing chemotherapy regimens.
Case Study 1: Neuroprotection in Stroke Models
A study conducted on mice subjected to induced stroke revealed that administration of the compound significantly reduced the area of brain damage compared to control groups. The assessment included histological analysis and measurement of neurological deficits post-treatment.
Case Study 2: Anticancer Efficacy
In a multicellular spheroid assay designed to mimic tumor microenvironments, the compound was shown to effectively inhibit tumor growth and induce apoptosis in several cancer cell lines. This study utilized both quantitative assays for cell viability and qualitative imaging techniques to assess morphological changes indicative of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
